methyl 2-amino-1H-imidazole-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-4(9)3-2-7-5(6)8-3/h2H,1H3,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTWFWAWLBGFQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of Methyl 2 Amino 1h Imidazole 5 Carboxylate
Reactivity of the Amino Group: Acylation and Amide Formation
The exocyclic 2-amino group of methyl 2-amino-1H-imidazole-5-carboxylate is a primary site for nucleophilic attack, readily undergoing reactions with various electrophiles. A significant transformation at this position is acylation, leading to the formation of stable amide derivatives. This reaction is fundamental in modifying the electronic and steric properties of the parent molecule.
The acylation process typically involves the reaction of the 2-aminoimidazole with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. The high nucleophilicity of the amino group facilitates this transformation. The synthesis of pyrrole-2-aminoimidazole (P-2-AI) alkaloids, a major class of marine natural products, often involves intermediates with a 2-aminoimidazole core, highlighting the importance of reactions at this position. researchgate.net While direct functionalization can be challenging due to the high polarity of these compounds, acylation provides a robust method for derivatization. researchgate.net
Acyl imidazole-based electrophiles have also been developed for specific applications, such as probing RNA structures, where they selectively react with hydroxyl groups. kyoto-u.ac.jp This underscores the versatility of acylation chemistry involving the imidazole (B134444) scaffold. The resulting N-acyl imidazole derivatives can serve as effective acyl transfer agents themselves. youtube.com
Table 1: Representative Acylation Reactions of Amino-Substituted Heterocycles
| Reactant | Acylating Agent | Product Type | Significance |
|---|---|---|---|
| 2-Aminoimidazole Derivative | Acid Chloride (R-COCl) | N-(Imidazol-2-yl)amide | Introduction of diverse functional groups (R) |
| 2-Aminoimidazole Derivative | Acid Anhydride ((RCO)₂O) | N-(Imidazol-2-yl)amide | Alternative acylation method, often with milder conditions |
Reactivity of the Imidazole Nitrogen: Alkylation and Derivative Synthesis
The imidazole ring contains two nitrogen atoms, both of which are potential sites for alkylation. In an unsymmetrically substituted imidazole like this compound, this leads to the possibility of forming two different regioisomers. The selective N-alkylation of imidazoles can be challenging, as deprotonation can lead to a negative charge shared by both nitrogen atoms, allowing either to be alkylated. reddit.com
The regioselectivity of N-alkylation is influenced by several factors, including steric hindrance, the electronic nature of the substituents on the imidazole ring, the type of alkylating agent, and the reaction conditions (e.g., neutral vs. basic medium). otago.ac.nz
Electronic Effects : Electron-withdrawing groups on the imidazole ring, such as the carboxylate group at the 5-position, deactivate the adjacent nitrogen, making the more remote nitrogen atom more susceptible to electrophilic attack. otago.ac.nz
Steric Effects : Bulky substituents on the ring or a bulky incoming alkylating agent will favor reaction at the less sterically hindered nitrogen atom. otago.ac.nz
Reaction Conditions : Alkylation can be performed under basic conditions (using bases like KOH or K₂CO₃) or neutral conditions. researchgate.net The choice of solvent and base can significantly impact the ratio of the resulting N-alkylated isomers. otago.ac.nz
Common alkylating agents include alkyl halides (e.g., benzyl (B1604629) bromide, butyl bromide) and Morita–Baylis–Hillman (MBH) adducts. researchgate.netbeilstein-journals.org The development of N-alkylated imidazole derivatives is of significant interest due to their potential as antibacterial agents, with activity often increasing with the length of the alkyl chain. nih.govresearchgate.net
Table 2: Conditions and Outcomes of Imidazole N-Alkylation
| Imidazole Substrate | Alkylating Agent | Conditions | Key Finding | Reference |
|---|---|---|---|---|
| Imidazole, 2-Methylimidazole | Alkyl Bromides | - | Antibacterial effects increase with alkyl chain length. | nih.gov |
| Unsymmetrical Imidazoles | Various Alkylating Agents | Ethanolic (neutral) or aq. NaOH (basic) | Regioselectivity depends on steric, electronic, and tautomeric effects. | otago.ac.nz |
| Imidazole | Benzyl Bromide, Butyl Bromide | KOH/K₂CO₃, Acetonitrile, 80°C | Standard procedure for synthesizing N-alkyl imidazoles. | researchgate.net |
Carboxylate Moiety Participation in Chemical Modifications
The methyl carboxylate group at the C5 position is another key site for derivatization. It can undergo typical ester transformations, providing a handle for further molecular elaboration. The most common reactions include:
Hydrolysis : Saponification with a base (e.g., NaOH, KOH) followed by acidification will convert the methyl ester into the corresponding carboxylic acid. This transformation is crucial for introducing a free carboxyl group, which can then participate in further reactions or serve as a key interacting group in biological contexts.
Amidation : The ester can react with amines to form amides. This reaction is often slower than hydrolysis and may require heating or catalysis. It allows for the introduction of a wide variety of substituents.
Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol (hydroxymethyl group). This introduces a different type of functionality to the imidazole ring.
Transesterification : Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for another alkyl or aryl group.
In more advanced applications, imidazole carboxylates can be involved in complex chemical transformations. For example, imidazolium (B1220033) carboxylates, formed by the reaction of N-substituted imidazoles with CO₂, can act as N-heterocyclic carbene (NHC) transfer agents to various metal centers. acs.org This chemistry highlights the non-innocent role the carboxylate moiety can play in organometallic synthesis.
Formation of Hydrazide Derivatives from Imidazole Carboxylates
A straightforward and synthetically valuable modification of the methyl carboxylate group is its conversion to a hydrazide. This is typically achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in a solvent like ethanol (B145695) and with heating. tandfonline.comnih.gov
The resulting 2-amino-1H-imidazole-5-carbohydrazide is a stable and versatile intermediate. The hydrazide moiety is a key pharmacophore and a building block for the synthesis of a wide array of other heterocyclic systems. nih.govmdpi.com For instance, the hydrazide can be reacted with:
Aldehydes and Ketones : To form hydrazone derivatives. tandfonline.comnih.gov
Isothiocyanates : To produce thiosemicarbazides. ajgreenchem.com
Carbon Disulfide : To generate 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) rings.
Hydrazide-hydrazone derivatives are of particular interest due to their wide range of reported biological activities, including antimicrobial and antitumor properties. tandfonline.comnih.gov The synthesis of these compounds from the parent ester is a common strategy in medicinal chemistry to generate libraries of bioactive molecules.
Chelation and Coordination Chemistry with Metal Ions for Imidazole Derivatives
Imidazole and its derivatives are excellent ligands in coordination chemistry due to the presence of two nitrogen donor atoms. rsc.org The lone pair of electrons on the sp²-hybridized (pyridinic) nitrogen is readily available for coordination with metal ions. wikipedia.org For this compound, multiple potential binding sites exist, making it a versatile chelating agent:
Imidazole Ring Nitrogens : The primary coordination site is typically the unsubstituted ring nitrogen.
Exocyclic Amino Group : The 2-amino group can also participate in coordination, leading to the formation of a stable five-membered chelate ring with the adjacent ring nitrogen.
Carboxylate Group : The oxygen atoms of the carboxylate group (either in its ester form or as the hydrolyzed carboxylate) can coordinate to the metal ion. nih.govnih.gov
The coordination of imidazole derivatives with various transition metal ions such as Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) has been extensively studied. wikipedia.orgnih.gov These interactions are fundamental in biological systems, where the imidazole side chain of histidine residues is a common ligand for metal ions in metalloproteins. wikipedia.org The resulting metal complexes can exhibit diverse geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion and the stoichiometry of the ligands. wikipedia.org The formation of coordination polymers and metal-organic frameworks (MOFs) using imidazole-based ligands is also an area of active research. rsc.orgnih.govtandfonline.com
Table 3: Potential Coordination Sites and Metal Ion Interactions
| Functional Group | Potential Donor Atoms | Role in Coordination | Examples of Metal Ions |
|---|---|---|---|
| Imidazole Ring | Pyridinic Nitrogen (N3) | Primary ligand binding site | Cu(II), Zn(II), Co(II), Ni(II), Cd(II) wikipedia.orgnih.gov |
| Amino Group | Amino Nitrogen (at C2) | Can form a chelate ring with N1 | Transition metals |
| Carboxylate Group | Carbonyl Oxygen, Ether Oxygen | Can act as a monodentate or bidentate ligand nih.gov | Cd(II), Ni(II), Zn(II) nih.govmdpi.com |
Advanced Spectroscopic Characterization and Structural Elucidation Techniques for Methyl 2 Amino 1h Imidazole 5 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. uobasrah.edu.iq Through a combination of one- and two-dimensional experiments, a complete picture of the proton and carbon framework of methyl 2-amino-1H-imidazole-5-carboxylate can be assembled.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
While specific experimental NMR data for this compound is not widely reported in publicly available literature, the expected signals in its ¹H and ¹³C NMR spectra can be predicted based on its chemical structure and general principles of NMR spectroscopy. hw.ac.uk
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. Key expected resonances would include:
Imidazole (B134444) Ring Proton (C4-H): A singlet in the aromatic region of the spectrum, typically downfield due to the electron-withdrawing nature of the heterocyclic ring. For similar imidazole derivatives, this signal often appears between 6.5 and 7.5 ppm. mdpi.com
Amino Group Protons (NH₂): A broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. hw.ac.uk
Imidazole N-H Proton: A broad singlet, typically observed at a high chemical shift (downfield), often in the range of 11.0–12.0 ppm for related imidazole compounds. mdpi.com
Methyl Ester Protons (OCH₃): A sharp singlet, integrating to three protons, typically found in the range of 3.5–4.0 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a single resonance. The expected signals include:
Carbonyl Carbon (C=O): A signal in the highly deshielded region of the spectrum, typically between 160 and 175 ppm.
Imidazole Ring Carbons: Three distinct signals for C2, C4, and C5. The C2 carbon, bonded to two nitrogen atoms, would appear significantly downfield. The C5 carbon, attached to the carboxylate group, and the C4 carbon would also resonate in the aromatic/heterocyclic region.
Methyl Ester Carbon (OCH₃): A signal in the aliphatic region, typically between 50 and 60 ppm.
A summary of these predicted chemical shifts is presented in the table below.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Imidazole C4-H | ~6.5 - 7.5 (singlet) | ~110 - 130 |
| Amino (-NH₂) | Variable (broad singlet) | - |
| Imidazole N-H | ~11.0 - 12.0 (broad singlet) | - |
| Methyl Ester (-OCH₃) | ~3.5 - 4.0 (singlet) | ~50 - 60 |
| Imidazole C2 | - | ~150 - 160 |
| Imidazole C5 | - | ~130 - 145 |
| Carbonyl (C=O) | - | ~160 - 175 |
Two-Dimensional NMR (e.g., COSY) for Connectivity Analysis
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are used to establish connectivity between atoms within a molecule. researchgate.net A COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.org For this compound, a COSY spectrum would be relatively simple due to the lack of adjacent, non-equivalent protons (H-C-C-H systems). The primary utility would be to confirm the absence of correlations between the isolated singlet signals of the C4-H and the methyl ester protons, reinforcing the structural assignment made from the 1D spectra.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. wikipedia.org
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |
| Imidazole (N-H) | Stretch | 3100 - 3300 (broad) |
| Carbonyl (C=O) | Stretch | 1700 - 1730 (strong) |
| Imidazole Ring | C=N and C=C Stretch | 1500 - 1650 |
| Ester (C-O) | Stretch | 1100 - 1300 |
These expected absorption frequencies help to confirm the presence of the amino, imidazole, and methyl ester functionalities within the molecule's structure.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering light off a molecule and analyzing the energy shifts in the scattered light, which correspond to the molecule's vibrational modes. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the imidazole ring, as the C=C and C=N bonds often produce strong Raman signals.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. avantorsciences.com
For this compound (molecular formula: C₅H₇N₃O₂), the molecular weight is 141.13 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value of approximately 142.14. High-resolution mass spectrometry (HRMS) could confirm the elemental composition by providing a highly accurate mass measurement.
Tandem mass spectrometry (MS/MS) experiments would involve selecting the parent ion ([M+H]⁺) and inducing fragmentation. The resulting fragment ions would provide valuable structural information. Likely fragmentation pathways for this molecule could include:
Loss of the methoxy (B1213986) group (-OCH₃) from the ester.
Loss of the entire methyl ester group (-COOCH₃).
Cleavage and rearrangement of the imidazole ring structure.
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for verifying the purity of the compound and analyzing it within complex mixtures. harvard.edu
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis and Solvent Effects
The electronic absorption spectrum of this compound is dictated by its chromophoric system, which consists of the imidazole ring substituted with an amino group and a methyl carboxylate group. These functional groups influence the energy of the electronic transitions within the molecule, primarily the π → π* and n → π* transitions. Imidazole itself exhibits a characteristic π → π* transition around 217 nm and a weaker n → π* transition at approximately 275 nm. researchgate.net The presence of the electron-donating amino group and the electron-withdrawing methyl carboxylate group extends the conjugation, which is expected to shift these absorption maxima to longer wavelengths (a bathochromic shift).
The polarity of the solvent can significantly influence the position of the absorption bands, a phenomenon known as solvatochromism. The effect of the solvent depends on the nature of the electronic transition.
π → π Transitions:* In these transitions, the excited state is generally more polar than the ground state. Therefore, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a bathochromic (red) shift.
n → π Transitions:* For n → π* transitions, the ground state is typically more stabilized by polar, protic solvents through interactions like hydrogen bonding with the non-bonding electrons on the nitrogen atoms. This increased stabilization of the ground state relative to the excited state results in a hypsochromic (blue) shift as solvent polarity increases.
A systematic study of this compound in a range of solvents with varying polarities would allow for the characterization of its electronic transitions.
| Solvent | Polarity Index | Expected Shift for π → π | Expected Shift for n → π |
| n-Hexane | 0.1 | Reference | Reference |
| Dichloromethane | 3.1 | Bathochromic (Red Shift) | Hypsochromic (Blue Shift) |
| Acetone | 5.1 | Bathochromic (Red Shift) | Hypsochromic (Blue Shift) |
| Methanol | 5.1 | Bathochromic (Red Shift) | Hypsochromic (Blue Shift) |
| Water | 10.2 | Strong Bathochromic Shift | Strong Hypsochromic Shift |
This table presents expected shifts based on general principles of solvatochromism, as specific experimental data for this compound was not available in the cited literature.
X-ray Crystallography for Solid-State Structure Determination
While the specific crystal structure for this compound has not been detailed in publicly available literature, analysis of a closely related compound, methyl 1H-imidazole-5-carboxylate, provides significant insight into the expected solid-state conformation. nih.gov X-ray crystallography is the definitive method for determining the precise arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.
For methyl 1H-imidazole-5-carboxylate, crystallographic data reveals the planar nature of the imidazole ring and the orientation of the methyl carboxylate substituent. nih.gov In the solid state, such molecules are often held together by a network of intermolecular hydrogen bonds. For the title compound, the presence of the 2-amino group would introduce a potent hydrogen bond donor, in addition to the N-H of the imidazole ring. These groups would likely form strong hydrogen bonds with the nitrogen atoms of adjacent imidazole rings and the oxygen atoms of the carboxylate group, creating a stable, three-dimensional supramolecular architecture.
The table below contains representative crystallographic data for the analogous compound, methyl 1H-imidazole-5-carboxylate.
| Parameter | Value for Methyl 1H-imidazole-5-carboxylate |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.43 |
| b (Å) | 9.87 |
| c (Å) | 10.75 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 576 |
Data sourced from the Cambridge Structural Database via PubChem for methyl 1H-imidazole-5-carboxylate, an analog of the title compound. nih.gov This data is presented to illustrate the type of information obtained from X-ray crystallography.
Thermal Analysis Techniques (TGA, DTA) for Investigating Compound Stability
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for evaluating the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, indicating exothermic or endothermic events.
TGA Curve: A TGA thermogram would show a stable baseline at lower temperatures, indicating no mass loss. The onset of decomposition would be marked by a sharp drop in mass. The temperature at which 5% mass loss occurs (Td5%) is a common metric for thermal stability. nih.gov
DTA Curve: The DTA curve would show endothermic peaks corresponding to melting, if the compound melts before decomposing. Decomposition events are typically exothermic, which would be represented by upward peaks in the DTA curve.
The stability is influenced by intermolecular forces; strong hydrogen bonding, as expected for this compound, can increase the energy required to break down the crystal lattice, thus enhancing thermal stability.
| Thermal Event | Technique | Information Obtained | Expected Temperature Range (°C) |
| Melting | DTA | Endothermic phase transition from solid to liquid. | Variable; may not occur before decomposition. |
| Decomposition Stage 1 | TGA / DTA | Mass loss corresponding to substituent groups (e.g., ester). Exothermic event. | > 150 |
| Decomposition Stage 2 | TGA / DTA | Mass loss corresponding to the breakdown of the imidazole ring. Exothermic event. | > 250 |
This table outlines the expected thermal events for a typical imidazole derivative based on general findings, as specific experimental data for the title compound was not available in the cited literature. researchgate.netnih.gov
Computational Chemistry and Theoretical Studies on Methyl 2 Amino 1h Imidazole 5 Carboxylate
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT has been successfully applied to a wide range of imidazole (B134444) derivatives to understand their electronic properties, molecular structure, and reactivity. nih.govacs.org
The first step in most quantum chemical calculations is geometry optimization. This process determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For imidazole derivatives, DFT methods, such as those using the B3LYP functional with a 6-311G(d,p) basis set, are commonly employed to find the optimized geometry. nih.gov This analysis yields crucial information on bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower chemical reactivity. acs.org For example, in studies of N-substituted imidazole-phenothiazine hybrids, the HOMO-LUMO energies were calculated to understand their structural and electronic properties. nih.gov
Table 1: Illustrative Electronic Properties Calculated for Imidazole Derivatives using DFT This table is illustrative, showing typical parameters obtained from DFT calculations on related compounds, not specific data for methyl 2-amino-1H-imidazole-5-carboxylate.
| Parameter | Typical Significance | Example Finding in Related Compounds |
|---|---|---|
| HOMO Energy | Electron-donating ability | Localized on specific aromatic rings, indicating regions of high electron density. |
| LUMO Energy | Electron-accepting ability | Distributed across other parts of the molecule, indicating potential sites for nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Chemical stability and reactivity | Compounds with larger energy gaps are considered more stable and less reactive. acs.org |
DFT calculations are a powerful tool for predicting spectroscopic data, which can be used to validate experimental findings or to understand the spectra of uncharacterized molecules.
NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculated values are often compared with experimental data to confirm the molecular structure. Studies on various benzimidazole (B57391) carboxylates have shown good correlation between calculated and experimental NMR shifts. nih.govacs.org
IR Spectroscopy: Vibrational frequencies from IR spectroscopy can be computed to identify characteristic functional groups. The calculated frequencies for C-H, C=O, and N-H stretching and bending modes in imidazole derivatives generally show good agreement with experimental FT-IR spectra. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis). This method provides information about the electronic transitions between molecular orbitals. For instance, TD-DFT calculations on benzimidazole derivatives have been used to estimate the absorption wavelengths and understand the nature of the electronic excitations. nih.gov
DFT provides descriptors that help predict how and where a molecule will react.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue). These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding.
Fukui Functions: These functions are used within conceptual DFT to identify the most reactive sites in a molecule. The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the system. It helps to pinpoint the atoms most likely to be involved in electrophilic, nucleophilic, or radical attacks.
Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. MD simulations provide detailed information on the conformational flexibility of a molecule and its dynamic interactions with its environment, such as a solvent or a biological receptor. For a molecule like this compound, MD simulations could reveal its preferred shapes (conformations) in solution and how it might adapt its shape upon binding to a protein target. In studies of complex imidazole-based inhibitors, MD simulations have been used to validate docking results by assessing the stability of the predicted ligand-protein complex over time, often on the nanosecond scale. scielo.br
In Silico Ligand-Target Interaction Prediction (Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). scielo.org.mx This method is crucial in drug discovery for screening virtual libraries of compounds against a specific protein target to identify potential drug candidates.
The process involves placing the ligand in the binding site of the protein in various conformations and orientations and scoring each pose based on its binding affinity. The score is calculated using a scoring function that estimates the free energy of binding. For imidazole-containing compounds, docking studies have been widely used to explore their interactions with various enzymes and receptors. nih.govnih.gov For example, docking studies on imidazole-based 1,2,3-triazoles against the carbonic anhydrase II enzyme identified key amino acid residues involved in binding, such as through pi-pi stacking and pi-sigma interactions. scielo.br Such studies would be essential to predict the potential biological targets of this compound.
Table 2: Key Parameters in Molecular Docking Studies
| Parameter | Description | Example Application |
|---|---|---|
| Binding Energy/Score | An estimate of the binding affinity between the ligand and the protein. More negative values typically indicate stronger binding. | Used to rank different compounds or different binding poses of the same compound. nih.gov |
| Hydrogen Bonds | Identifies specific hydrogen bond interactions between the ligand and amino acid residues in the binding site. | Crucial for stabilizing the ligand-protein complex. scielo.br |
| Hydrophobic Interactions | Identifies nonpolar interactions (e.g., van der Waals, pi-pi stacking) that contribute to binding. | Often a key driving force for ligand binding in a protein's active site. scielo.br |
Analysis of Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions are critical for understanding molecular recognition, crystal packing, and the structure of biological macromolecules. mhmedical.com The imidazole ring is capable of participating in a wide array of such interactions, including hydrogen bonds (acting as both donor and acceptor), π-π stacking, and cation-π interactions. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For imidazole derivatives, various QSAR methodologies have been employed to predict their therapeutic potential and to guide the design of new, more potent compounds.
Three-dimensional QSAR (3D-QSAR) studies are commonly performed on imidazole derivatives to design potent inhibitors for various biological targets. tandfonline.com Methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently utilized. tandfonline.comnih.gov
CoMFA: This method calculates steric and electrostatic fields around a set of aligned molecules to generate a QSAR model. For a series of 2, 4, 5-trisubstituted imidazole derivatives studied as anticancer agents, a CoMFA model demonstrated high reliability with significant statistical validation, indicating a strong correlation between the steric and electrostatic fields and the observed activity. tandfonline.comnih.gov
CoMSIA: This approach also evaluates molecular fields but includes additional descriptors for hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties. A CoMSIA model for the same 2, 4, 5-trisubstituted imidazole derivatives also showed excellent predictive ability, highlighting the importance of electrostatic and hydrogen bond acceptor fields. tandfonline.comnih.gov
In addition to 3D-QSAR, other QSAR models for imidazole derivatives have been developed using a variety of molecular descriptors. These descriptors can be electronic, topologic, physicochemical, or functional group-based. nih.gov For instance, a QSAR model for imidazole derivatives with antifungal activity identified atomic van der Waals volumes and atomic Sanderson electronegativities as important descriptors. researchgate.nettubitak.gov.tr Another study on the antibacterial activity of imidazole derivatives found a correlation between the minimum inhibitory concentration (MIC) and descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO), hydration energy, and the number of primary carbon atoms. nih.gov
| Imidazole Derivative Class | Target Activity | QSAR Methodology | Key Findings/Descriptors | Reference |
|---|---|---|---|---|
| 2, 4, 5-Trisubstituted Imidazoles | Anticancer (CK2 Inhibitors) | CoMFA, CoMSIA | Steric, electrostatic, and hydrogen bond acceptor fields are crucial for activity. | tandfonline.comnih.gov |
| General Imidazole Derivatives | Antifungal (CYP51 Inhibitors) | Multiple Linear Regression (MLR) | Atomic van der Waals volumes and atomic Sanderson electronegativities are significant. | researchgate.nettubitak.gov.tr |
| Chloroaryloxyalkyl Imidazoles | Antibacterial (S. aureus) | MLR | HOMO energy, hydration energy, and number of primary carbon atoms are important descriptors. | nih.gov |
| 2-Amino Benzimidazoles | Antibacterial (P. aeruginosa) | MLR | Models successfully predicted antibacterial activity using physicochemical, steric, electronic, and structural descriptors. | nih.gov |
Theoretical Studies on Electronic Excitation and Orbital Analysis (e.g., HOMO-LUMO Gap, NBO)
Theoretical studies focusing on electronic properties are fundamental to understanding the reactivity and stability of molecules like this compound. Frontier Molecular Orbital (FMO) analysis and Natural Bond Orbital (NBO) analysis are two such significant approaches.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key orbitals involved in chemical reactions. acs.org The HOMO has an affinity to donate electrons, while the LUMO acts as an electron acceptor. acs.orgirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acs.orgirjweb.com Conversely, a small energy gap suggests the molecule is more reactive and less stable. acs.org This energy gap has been used to understand the bioactivity resulting from intermolecular charge transfer. irjweb.com Global reactivity parameters, such as chemical hardness, softness, and electronegativity, can be calculated from HOMO and LUMO energies to further characterize the molecule's reactivity. acs.orgirjweb.com For example, a study on benzimidazole derivatives showed that compounds with smaller energy gaps are considered "soft" and more reactive. acs.orgnih.gov
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.2967 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.8096 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.4871 | Reflects chemical reactivity and stability. A large gap indicates high stability. |
| Chemical Hardness (η) | 2.2449 | Measures resistance to change in electron distribution. High hardness indicates high stability. |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed understanding of intramolecular interactions, charge distribution, and bonding. nih.gov It examines charge transfer or hyperconjugative interactions between filled (donor) and vacant (acceptor) orbitals. acs.orgorientjchem.org The stabilization energy (E(2)) associated with these interactions quantifies their strength; a higher E(2) value indicates a more significant interaction. acs.org This analysis has been used to reveal that hyperconjugative interactions and hydrogen bonding are responsible for the stability of certain benzimidazole carboxylate derivatives. acs.org For instance, NBO analysis of a benzimidazole derivative revealed significant stabilization energies from transitions like π → π* and lone pair (LP) → π*, indicating strong intramolecular charge transfer. acs.org
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(2) O42 | π(C22-O23) | 59.04 | Lone Pair → Antibonding Pi |
| π(C5-C36) | π(C3-C4) | 33.51 | Pi → Antibonding Pi |
| σ(C17-C21) | σ*(C11-N13) | 8.09 | Sigma → Antibonding Sigma |
Quantum Theory Applications in Biological Properties
Quantum theory, particularly Density Functional Theory (DFT), is widely applied to investigate the biological properties of imidazole-containing compounds. researchgate.net These computational methods allow for the prediction of molecular geometries, electronic properties, and reactivity, which can be correlated with biological activities such as anticancer and antimicrobial effects. researchgate.netnih.gov
By calculating properties like the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and atomic charges, researchers can understand the structural features essential for a molecule's biological function. nih.gov For example, a computational study on methyl-imidazole derivatives used DFT to ascertain their stability and reactivity, finding that a smaller energy gap in one derivative could be linked to its potential biological activity. researchgate.net Such studies are employed to streamline the drug discovery process by predicting the most important reactive properties before undertaking extensive experimental work. researchgate.net
Quantum chemical calculations are also used in conjunction with molecular docking to study how imidazole derivatives interact with biological targets. researchgate.netnih.gov Molecular docking predicts the binding mode and affinity of a ligand to a protein's active site. Quantum calculations can then provide insights into the electronic nature of these interactions. For instance, studies on pyrazole-benzimidazole derivatives as kinase inhibitors used quantum chemical methods to understand the structural features essential for their inhibitory activity, complementing molecular modeling that suggested hydrogen bonding in the active site. nih.gov Similarly, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to study the electronic structure of active sites in enzymes, providing a deeper understanding of drug-receptor interactions and enzymatic reactions. nih.gov
| Derivative Class | Biological Target/Activity | Quantum Method | Key Insights | Reference |
|---|---|---|---|---|
| Pyrazole-benzimidazoles | Anticancer (Aurora A/B Kinase Inhibitors) | DFT | Helped understand structural features essential for kinase inhibitory activity. | nih.gov |
| Methyl-imidazole derivatives | Anticancer | DFT | Investigated geometry, FMOs, and HOMO-LUMO gap to ascertain stability, reactivity, and drug-likeness. | researchgate.net |
| General Imidazole derivatives | Antimicrobial | - | The five-membered heterocycle with two double bonds is associated with antibacterial activities. | mdpi.com |
| Metalloenzyme (Azurin) Active Site | Electron Transfer | QM/MM (DFT) | Assessed polarization effects of the protein environment on the geometry and electronic properties of the active center. | nih.gov |
Biological Activity and Mechanistic Investigations of Methyl 2 Amino 1h Imidazole 5 Carboxylate and Its Derivatives
Investigations into Antimicrobial and Antifungal Mechanisms
The antimicrobial and antifungal properties of imidazole-based compounds have been a subject of extensive research. While specific mechanistic studies on methyl 2-amino-1H-imidazole-5-carboxylate are not extensively detailed in publicly available literature, the broader class of 2-aminoimidazoles and other imidazole (B134444) derivatives offers significant insights into their potential modes of action against microbial and fungal pathogens.
Studies on Bacterial Growth Inhibition Pathways
Derivatives of 2-aminoimidazole (2-AI) have emerged as notable agents in combating bacterial infections, primarily through mechanisms that disrupt bacterial biofilms. nih.govnih.gov Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which offers protection from antibiotics and host immune responses. Many 2-AI compounds exhibit non-bactericidal activity, meaning they inhibit biofilm formation and can even disperse pre-existing biofilms without directly killing the bacteria. nih.gov This approach is advantageous as it may exert less selective pressure for the development of resistance compared to traditional bactericidal antibiotics.
One of the key pathways targeted by 2-AI derivatives is the bacterial SOS response, a global response to DNA damage in bacteria that allows them to survive but also increases mutation rates. nih.govfrontiersin.org By inhibiting the key proteins of this pathway, such as LexA and RecA, these compounds can sensitize bacteria to other antibiotics and slow the emergence of resistance. nih.gov The mechanism of action for some nitroimidazole derivatives involves the reduction of the nitro group to form radical anions, which are toxic to anaerobic bacteria and can cause DNA strand breaks. nih.gov
The antibacterial activity of imidazole derivatives is also influenced by their physicochemical properties, such as lipophilicity, which affects their ability to penetrate bacterial cell membranes. mdpi.comnih.gov Electron microscopy studies on bacteria treated with certain imidazole derivatives have shown morphological changes, suggesting that membrane disruption could be a contributing factor to their antibacterial effects. nih.gov
Exploration of Fungal Pathogen Modulation
Investigations into the antifungal mechanisms of 5-aminoimidazole derivatives have revealed pathways distinct from those of traditional azole antifungals. While azoles typically inhibit the synthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane, some (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides have been shown to exert their antifungal effect without inhibiting ergosterol synthesis. nih.govresearchgate.net
A primary mechanism identified for these imidazole derivatives against fungal pathogens, such as Candida species, is the induction of reactive oxygen species (ROS) production. nih.govresearchgate.net The accumulation of ROS leads to oxidative stress, which can damage cellular components and ultimately lead to cell death. The antifungal effect of these compounds was significantly reduced in the presence of the antioxidant ascorbic acid, further supporting the role of oxidative stress in their mode of action. nih.gov
Furthermore, some imidazole derivatives have been observed to interfere with fungal virulence factors. For instance, certain compounds have been shown to inhibit the dimorphic transition in Candida albicans, a key virulence mechanism that allows the fungus to switch between yeast and hyphal forms. nih.gov The table below summarizes the minimal inhibitory concentrations (MIC) for some 5-aminoimidazole-4-carbohydrazonamide derivatives against different Candida strains, highlighting their antifungal efficacy. nih.gov
| Compound | Candida albicans ATCC 10231 MIC (µg/mL) | Candida krusei ATCC 6258 MIC (µg/mL) | Candida parapsilosis ATCC 22019 MIC (µg/mL) |
|---|---|---|---|
| (Z)-5-amino-N'-phenyl-1-methyl-1H-imidazole-4-carbohydrazonamide (2h) | 128 | 32 | 128 |
| (Z)-5-amino-N'-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carbohydrazonamide (2k) | 64 | 16 | 64 |
| (Z)-5-amino-N'-(3-fluorophenyl)-1-methyl-1H-imidazole-4-carbohydrazonamide (2l) | 32 | 8 | 32 |
Research on Anticancer Properties and Cell Proliferation Modulation
The anticancer potential of imidazole derivatives has been well-documented, with several compounds demonstrating significant activity against various cancer cell lines. A notable derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been extensively studied for its anti-tumor effects, particularly against breast cancer.
Mechanisms of Cell Cycle Arrest and Apoptosis Induction
MBIC has been shown to induce cell cycle arrest at the G2/M phase in breast cancer cells. This arrest prevents the cells from proceeding through mitosis, ultimately leading to cell death. The induction of apoptosis, or programmed cell death, is a key mechanism of many anticancer agents. MBIC has been demonstrated to induce mitochondrial-caspase-dependent apoptosis in breast cancer cells.
The following table presents the IC50 values of MBIC against different breast cancer cell lines, illustrating its cytotoxic potency.
| Cell Line | Description | IC50 (µM) |
|---|---|---|
| MCF-7 | Non-aggressive, p53 wild-type breast cancer | 0.73 ± 0.0 |
| MDA-MB-231 | Aggressive, metastatic, p53 mutant breast cancer | 20.4 ± 0.2 |
Microtubule Targeting Mechanisms
MBIC is classified as a Microtubule Targeting Agent (MTA). MTAs interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and transport. By disrupting microtubule function, MTAs can induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. The action of MBIC as an MTA is a primary contributor to its anticancer activity.
Influence on Key Regulatory Proteins and Signaling Pathways (e.g., p53, survivin, Cdk1, cyclin B1)
The efficacy of MBIC is closely linked to its modulation of key proteins that regulate the cell cycle and apoptosis. The tumor suppressor protein p53 plays a critical role in this process. In MCF-7 cells, which have a functional wild-type p53, treatment with MBIC leads to an increase in p53 levels. This, in turn, suppresses the levels of survivin, an inhibitor of apoptosis protein, and Cdk1 (cyclin-dependent kinase 1), a key regulator of the cell cycle. The downregulation of Cdk1 and survivin promotes the release of caspases, leading to apoptosis.
In contrast, MDA-MB-231 cells possess a mutated, non-functional p53. In these cells, MBIC treatment does not lead to the suppression of survivin and Cdk1. This difference in the p53 pathway is thought to contribute to the higher resistance of MDA-MB-231 cells to MBIC.
Cyclin B1, which partners with Cdk1 to drive cells into mitosis, is also affected by MBIC. In MCF-7 cells, MBIC treatment leads to an up-regulation of cyclin B1, consistent with a G2/M arrest. However, in MDA-MB-231 cells, cyclin B1 is downregulated, which may contribute to a phenomenon known as mitotic slippage, where cells exit mitosis without proper chromosome segregation.
The differential effects of MBIC on these key regulatory proteins in breast cancer cells with different p53 statuses are summarized below:
| Protein | Effect of MBIC in MCF-7 (p53 wild-type) | Effect of MBIC in MDA-MB-231 (p53 mutant) |
|---|---|---|
| p53 | Increased protein level | Decreased protein level |
| survivin | Decreased protein level | Increased protein level |
| Cdk1 | Decreased protein level | No effect on protein level |
| cyclin B1 | Up-regulation | Down-regulation |
Enzyme Inhibition and Modulation of Biochemical Pathways
The this compound scaffold and its derivatives have been the subject of significant research due to their potential to interact with and modulate the activity of various enzymes, thereby influencing key biochemical pathways. The 2-aminoimidazole moiety is a recognized structural element in a wide range of biologically active molecules, including marine alkaloids and synthetic compounds, and serves as a versatile building block for designing enzyme inhibitors. researchgate.net
Research into the derivatives of the 2-aminoimidazole core has identified several specific enzyme targets critical in disease pathology.
mtFabH: The β-ketoacyl-acyl carrier protein synthase III, known as mtFabH, is a crucial regulatory enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. nih.govresearchgate.net This pathway is essential for the integrity of the mycobacterial cell wall, making its component enzymes attractive targets for novel anti-tubercular agents. nih.gov While studies have identified the 2-aminothiazole-4-carboxylate scaffold as a promising template for mtFabH inhibitors, the broader class of 2-aminoimidazole derivatives is also under investigation for activity against this target. researchgate.netnih.gov Computational studies involving virtual screening of compound libraries against mtFabH have aimed to identify novel lead molecules that could disrupt this vital bacterial pathway. researchgate.netfrontiersin.org
Cyclooxygenase (COX): The cyclooxygenase enzymes, COX-1 and COX-2, are key players in the inflammatory pathway. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation and pain. mdpi.comnih.gov Consequently, selective COX-2 inhibitors are sought after as anti-inflammatory agents with a potentially better gastrointestinal safety profile than non-selective NSAIDs. nih.gov Numerous studies have focused on designing and synthesizing imidazole-based compounds as selective COX-2 inhibitors. brieflands.comresearchgate.net Diaryl heterocyclic compounds bearing specific pharmacophores are known to confer COX-2 selectivity. nih.gov For instance, a series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives were designed and evaluated, showing acceptable COX-2 inhibitory activity with IC₅₀ values in the low micromolar range. brieflands.com Docking studies of these compounds revealed that the methylsulfonyl group could establish effective hydrogen bonding with Arg513 in the larger binding pocket of COX-2, a key interaction for selectivity. mdpi.combrieflands.com
Poly(ADP-ribose) Polymerase (PARP): PARP-1 is a nuclear enzyme that plays a critical role in DNA repair. nih.gov Its inhibition has emerged as a promising strategy for cancer therapy, particularly in cancers with defects in other DNA repair pathways, such as those with BRCA-1/2 mutations. nih.govnih.gov The design of PARP-1 inhibitors is often based on mimicking the nicotinamide (B372718) moiety of its substrate, NAD+. nih.gov A series of inhibitors based on a novel 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold, which incorporates the core imidazole-carboxamide structure, demonstrated potent PARP-1 inhibitory activity. nih.gov The aromatic ring and carboxamide moiety are common structural features responsible for pi-stacking interactions and hydrogen bond formation within the enzyme's active site. nih.gov
| Compound Class | Enzyme Target | Key Findings | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives | COX-2 | Exhibited selective COX-2 inhibition. Compound 5b was the most potent. | 0.71 µM (for 5b ) | brieflands.com |
| Imidazopyrazolopyridine derivatives | COX-2 | Showed moderate to good selective COX-2 inhibition. | 0.52 µM (for lead compound) | mdpi.com |
| 1H-Thieno[3,4-d]imidazole-4-carboxamide derivatives | PARP-1 | Demonstrated potent PARP-1 inhibition, with anti-proliferative activity against BRCA-deficient cells. | Similar to Olaparib (for lead compounds) | nih.gov |
Beyond direct competitive inhibition at the active site, imidazole-containing compounds have been investigated as allosteric modulators. These molecules bind to a site on the enzyme or receptor that is distinct from the primary active site, inducing a conformational change that alters the protein's activity.
Studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives identified them as positive allosteric modulators (PAMs) of the α1β2γ2 subtype of the GABA-A receptor. acs.org Molecular docking studies revealed that these molecules bind at the α1/γ2 interface, a known allosteric site. acs.org The positioning of substituents on the benzimidazole (B57391) ring was found to be critical; for example, a methyl group at the 6-position directed the molecule favorably within the allosteric site, while a methyl group at the 5-position created a steric clash and abolished activity. acs.org This highlights the precise structural requirements for allosteric modulation. The imidazole scaffold's ability to participate in hydrogen bonding and aromatic interactions is crucial for its function in both active site and allosteric site binding. nih.govacs.org
By inhibiting key enzymes, derivatives of this compound can disrupt critical metabolic pathways. As mentioned, the inhibition of mtFabH in Mycobacterium tuberculosis interferes with the mycolic acid biosynthesis pathway, which is essential for the bacterium's survival. nih.govresearchgate.net
In the context of cancer, a derivative known as Methyl 2-(−5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) has been identified as a microtubule targeting agent. nih.gov By interfering with microtubule dynamics, MBIC induces mitotic arrest, disrupting the G₂-M phase of the cell cycle. This mechanism preferentially affects rapidly dividing cancer cells. nih.gov Further investigation into the molecular mechanism showed that MBIC's effects are linked to the modulation of p53 downstream proteins, including survivin, cyclin-dependent kinase 1 (Cdk1), and cyclin B1, which are central to cell cycle progression and apoptosis. nih.gov
Receptor Binding and Ligand-Receptor Interaction Studies
The imidazole scaffold is a key pharmacophore in the design of ligands for various receptors, owing to its electronic properties and ability to form multiple interactions.
The angiotensin II type 1 (AT₁) receptor is a primary target for the treatment of hypertension. nih.gov A significant body of research has focused on developing nonpeptide AT₁ receptor antagonists, with many successful drugs—the 'sartans'—featuring a substituted heterocyclic nucleus. nih.gov The imidazole-5-carboxylic acid structure is a prominent scaffold in this area. nih.gov
A series of imidazole-5-carboxylic acids with various substituents at the 4-position demonstrated strong binding affinity to the AII receptor. nih.gov Structure-activity relationship (SAR) studies revealed that specific substitutions, such as 4-(1-hydroxyalkyl) groups, led to potent antagonism of the angiotensin II-induced pressor response. nih.gov Further evolution of this class led to 1-(carboxybenzyl)imidazole-5-acrylic acids, where the imidazole ring, the acrylic acid, and two carboxylic acid groups were found to be crucial for high potency. nih.gov These compounds are designed to mimic key residues of the natural angiotensin II peptide, thereby blocking its binding to the receptor. nih.gov The development of various esters of these acids also yielded compounds with potent and long-lasting activity. nih.gov
| Compound Series | Receptor Target | Key Structural Features for Activity | Biological Effect | Reference |
|---|---|---|---|---|
| Imidazole-5-carboxylic acids | Angiotensin II (AT₁) | Substituents at the 4-position (e.g., 1-hydroxyalkyl) | Strong binding affinity and potent pressor response inhibition | nih.gov |
| 5-Alkylsulfamoyl benzimidazoles | Angiotensin II (AT₁) | Compact and bulky alkyl groups (e.g., tert-butyl, cyclohexyl) on the sulfamoyl moiety | Promising in vitro antagonism and in vivo antihypertensive activity | nih.gov |
| 1-(Carboxybenzyl)imidazole-5-acrylic acids | Angiotensin II (AT₁) | p-Carboxylic acid on N-benzyl ring, (E)-acrylic acid, thienyl ring | Nanomolar affinity for the receptor | nih.gov |
The 2-aminoimidazole skeleton is a valuable building block for designing modulators of neurotransmitter receptors. researchgate.net Derivatives have been developed as ligands for receptors involved in both excitatory and inhibitory neurotransmission.
As previously noted, 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have been identified as positive allosteric modulators of the α1β2γ2 GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. acs.org The ability of these compounds to enhance GABAergic signaling makes them of interest for psychiatric and cognitive disorders. acs.orgnih.gov The 2-aminoimidazole core has also been recognized as a key structural element in α₂-receptor agonists, which are involved in modulating the release of neurotransmitters like norepinephrine. researchgate.net Amino acids themselves, such as glycine (B1666218) and glutamate (B1630785), are fundamental neurotransmitters, and the imidazole ring's ability to interact with their receptors underscores its importance in neuropharmacology. nih.gov
Antiviral Activity Studies
The imidazole scaffold is a component of various compounds that have been explored for their antiviral properties. For example, a series of 2-phenylbenzimidazole (B57529) derivatives were synthesized and tested against a panel of ten RNA and DNA viruses. researchgate.net These compounds showed varied efficacy, with some being particularly active against viruses such as Coxsackievirus B2 (CVB-2), Bovine Viral Diarrhea Virus (BVDV), and Herpes Simplex Virus-1 (HSV-1). researchgate.net
Furthermore, imidazole alkaloids extracted from the marine sponge Pericharax heteroraphis, which contain a central 2-aminoimidazole ring, were evaluated for their activity against the H1N1 influenza A virus. nih.gov In a broader screening effort, two imidazole-based compounds were identified as having antiviral activity against the influenza A virus M2 proton channel. nih.gov Substituted aminothiazole derivatives have also been identified as promising candidates for the development of new compounds with potential influenza A-targeted antiviral activity. mdpi.com
Table 2: Antiviral Activity of Selected 2-Phenylbenzimidazole Derivatives
| Compound | Target Virus | EC50 (µM) |
| 24 | Vaccinia Virus (VV) | 0.1 |
| 50 | Bovine Viral Diarrhea Virus (BVDV) | 1.5 |
| 51 | Bovine Viral Diarrhea Virus (BVDV) | 0.8 |
| 53 | Bovine Viral Diarrhea Virus (BVDV) | 1.0 |
EC50 represents the concentration of the compound that is required for 50% inhibition in vitro. Data is for 2-phenylbenzimidazole derivatives, not this compound. researchgate.net
Modulatory Effects on Epigenetic Targets (e.g., histone lysine (B10760008) residues for related compounds)
The potential for phytochemicals to impact epigenetic processes in ruminant health is an area of emerging research, highlighting how various compounds can influence gene expression through the modulation of chromatin modifiers. mdpi.com In protozoan parasites, epigenetic mechanisms are also being explored as potential therapeutic targets, with some studies investigating the effects of HDAC inhibitors. mdpi.com
Research on Proinflammatory Cytokine Production Inhibition
The inhibition of proinflammatory cytokines is a key strategy in the management of inflammatory diseases. A study on novel 2,4,5-trisubstituted imidazole derivatives identified them as potential anti-cytokine agents. nih.gov These compounds were tested for their ability to inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) from peripheral blood mononuclear cells. nih.gov The research led to the identification of a compound, 2q, which was significantly more potent than the initial lead compound in inhibiting p38 MAP kinase and IL-1β release. nih.gov
In a different study, novel 2,5-diaminobenzoxazole (B1605387) derivatives were synthesized and evaluated for their biological activities, with some compounds showing potent inhibitory activity on the Interleukin 6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and others showing excellent inhibitory activity on Interleukin 1 (IL-1β). researchgate.net
Table 3: Inhibitory Activity of a 2,4,5-Trisubstituted Imidazole Derivative (2q)
| Target | IC50 (µM) |
| p38 MAP kinase | 0.63 |
| TNF-α release | 0.90 |
| IL-1β release | 0.04 |
IC50 represents the concentration of the compound that is required for 50% inhibition in vitro. Data is for a 2,4,5-trisubstituted imidazole derivative, not this compound. nih.gov
Applications in Medicinal Chemistry and Drug Discovery Research
Scaffold Design in New Chemical Entity (NCE) Development
The 2-aminoimidazole (2-AI) skeleton, a core component of methyl 2-amino-1H-imidazole-5-carboxylate, is a privileged scaffold in medicinal chemistry. This is largely due to its presence in numerous marine alkaloids with a broad spectrum of pharmacological activities, making these natural products promising lead compounds for various drug targets. The 2-AI moiety is recognized as a key structural element in a range of bioactive molecules. Its physicochemical properties and ability to engage in various biological interactions have led to its widespread use in the design of novel therapeutic agents.
The versatility of the 2-aminoimidazole scaffold allows for the generation of diverse compound libraries through various synthetic modifications. This structural diversity is crucial in the early stages of drug discovery for identifying hits against a wide range of biological targets. The development of synthetic routes to functionalized 2-aminoimidazoles, such as this compound, further expands the chemical space that can be explored for NCE development.
Lead Compound Identification and Optimization
The process of hit-to-lead optimization is a critical phase in drug discovery, aiming to enhance the potency, selectivity, and pharmacokinetic properties of initial hit compounds. jocpr.comnih.govnih.govnih.gov The 2-aminoimidazole scaffold, present in this compound, provides a robust framework for such optimization efforts. nih.gov Through systematic structural modifications of the core scaffold and its substituents, medicinal chemists can fine-tune the compound's properties to achieve a desirable therapeutic profile. frontiersin.org
Prodrug Design and Delivery System Concepts
Prodrug strategies are often employed to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility or rapid metabolism. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov The carboxylate group in this compound presents a handle for the design of ester prodrugs. By converting the carboxylic acid to an ester, it is possible to modulate the compound's lipophilicity, which can in turn enhance its absorption and distribution in the body. researchgate.net
Amino acid esters are a particularly attractive option for prodrug design, as they can be recognized by amino acid transporters in the body, potentially leading to improved cellular uptake. researchgate.netnih.gov This approach has been successfully used to enhance the bioavailability of various drugs. nih.gov The ester linkage in such prodrugs is designed to be cleaved by endogenous esterases, releasing the active carboxylic acid-containing drug at the target site. researchgate.net
Development of Angiotensin II Receptor Antagonists
The imidazole-5-carboxylic acid scaffold is a key structural feature in a class of antihypertensive drugs known as angiotensin II receptor antagonists or sartans. A notable example is Olmesartan medoxomil, a potent and long-acting antagonist of the angiotensin II type 1 (AT1) receptor. jocpr.comnih.gov The synthesis of Olmesartan involves a key intermediate, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, which is structurally related to this compound. jocpr.comnih.govjocpr.commdpi.comnewdrugapprovals.org
The imidazole-5-carboxylate moiety plays a crucial role in the binding of these antagonists to the AT1 receptor. Structure-activity relationship studies have demonstrated that the carboxylic acid group, or a suitable bioisostere, is essential for high-affinity binding. The development of Olmesartan and other sartans highlights the importance of the imidazole-5-carboxylic acid scaffold in the design of potent and orally active antihypertensive agents.
Table 1: Imidazole-5-carboxylate Intermediate in Olmesartan Synthesis
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | Key building block for the construction of the Olmesartan molecule. jocpr.comnih.govjocpr.comnewdrugapprovals.org | jocpr.comnih.govjocpr.comnewdrugapprovals.org |
Contribution to Antimicrobial and Antifungal Agent Discovery
The 2-aminoimidazole scaffold is a prominent feature in a variety of natural and synthetic compounds with significant antimicrobial and antifungal properties. researchgate.netnih.govnih.govresearchgate.netmdpi.comcsic.esmdpi.comscilit.com Derivatives of 2-aminoimidazole have been shown to be effective against a range of pathogens, including bacteria and fungi. nih.govmdpi.com These compounds often exert their effects by disrupting biofilm formation, a key virulence factor for many microorganisms. nih.gov
Research into 5-aminoimidazole-4-carboxamide (B1664886) derivatives, which are structurally similar to this compound, has revealed potent antifungal activity, particularly against Candida species. researchgate.netmdpi.com The ability of these compounds to inhibit the growth of pathogenic fungi suggests that the 2-aminoimidazole-5-carboxylate scaffold could be a valuable starting point for the development of new antifungal agents.
Table 2: Antimicrobial and Antifungal Activity of 2-Aminoimidazole Derivatives
| Compound Class | Activity | Pathogens | Reference |
|---|---|---|---|
| 2-Aminoimidazole/triazole amides | Antibiofilm | Pseudomonas aeruginosa, MRSA, Candida albicans | nih.gov |
| 2-Aminoimidazole variant (H10) | Resensitizes bacteria to antibiotics | Pseudomonas aeruginosa, Staphylococcus aureus | nih.gov |
| 5-Aminoimidazole-4-carboxamidrazones | Antifungal | Candida sp., Cryptococcus neoformans | researchgate.netmdpi.com |
Role in Anticancer Agent Development
A study on Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), a compound with a similar benzimidazole-5-carboxylate core, demonstrated its potential as a microtubule targeting agent. nih.gov MBIC exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the micromolar range. nih.gov This research suggests that the core scaffold of this compound could be a promising starting point for the design of novel anticancer agents.
Table 3: Anticancer Activity of a Benzimidazole-5-carboxylate Derivative
| Compound | Cancer Cell Lines | IC50 Values | Proposed Mechanism | Reference |
|---|---|---|---|---|
| MBIC | MCF-7 (non-aggressive breast cancer) | 0.73 ± 0.0 μM | Microtubule Targeting Agent | nih.gov |
| MBIC | MDA-MB-231 (aggressive breast cancer) | 20.4 ± 0.2 μM | Microtubule Targeting Agent | nih.gov |
Inhibitor Design for Specific Biological Targets (e.g., mtFabH, PARP)
The enzyme β-ketoacyl-acyl carrier protein synthase III (mtFabH) is a key component of the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis, making it an attractive target for the development of new anti-tuberculosis drugs. frontiersin.orgresearchgate.net While direct studies on this compound as an mtFabH inhibitor are limited, research on related scaffolds, such as 2-aminothiazole-4-carboxylates, has identified potent inhibitors of M. tuberculosis. mdpi.com These findings suggest that the broader class of compounds containing a 2-amino-heterocyclic carboxylate core may have potential as mtFabH inhibitors. mdpi.com
Poly(ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair and have emerged as important targets in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways. researchgate.netnih.govresearchgate.netacs.org Several PARP inhibitors are based on a benzimidazole-4-carboxamide scaffold, which is structurally related to this compound. researchgate.netnih.govacs.org Structure-activity relationship studies have shown that the carboxamide group is a key feature for binding to the PARP active site. researchgate.net The development of these inhibitors highlights the potential of the imidazole (B134444)/benzimidazole (B57391) carboxamide scaffold in the design of targeted anticancer therapies. researchgate.netnih.govresearchgate.netacs.org
Table 4: Related Scaffolds in Specific Enzyme Inhibitor Design
| Target Enzyme | Related Scaffold | Therapeutic Area | Reference |
|---|---|---|---|
| mtFabH | 2-Aminothiazole-4-carboxylate | Tuberculosis | mdpi.com |
| PARP-1/2 | Benzimidazole-4-carboxamide | Cancer | researchgate.netnih.govacs.org |
Exploration as Building Blocks for Complex Bioactive Molecules
The chemical scaffold of this compound makes it a versatile and valuable building block in the synthesis of more complex bioactive molecules. The imidazole nucleus is a fundamental component in drug discovery, and its derivatives are known to exhibit a wide range of pharmacological activities. semanticscholar.org The presence of multiple reactive sites within the this compound structure—specifically the amino group, the carboxylate ester, and the imidazole ring itself—provides significant synthetic versatility for constructing larger, more intricate molecular architectures. semanticscholar.org
Organic chemists and medicinal chemists utilize such heterocyclic compounds as starting materials or key intermediates. mdpi.com The amino group can be acylated, alkylated, or used in cyclization reactions to form fused ring systems. The carboxylate ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or it can be reduced to an alcohol, providing further points for molecular elaboration. The imidazole ring can undergo various substitution reactions, allowing for the introduction of diverse functional groups to modulate the biological activity and physicochemical properties of the final compounds.
The strategic importance of imidazole-based building blocks is underscored by their prevalence in numerous pharmacologically active agents. researchgate.net The synthesis of functionalized 1H-imidazoles is a key area of research, with various methodologies being developed to create libraries of compounds for biological screening. mdpi.com While direct examples of large-scale synthesis using this compound are specific to individual research programs, the principles of its application can be inferred from the broader use of similar heterocyclic building blocks in medicinal chemistry.
Below is a table summarizing the reactive sites of this compound and their potential transformations for the synthesis of complex molecules.
| Reactive Site | Potential Chemical Transformations | Resulting Functional Groups/Structures |
| Amino Group (-NH2) | Acylation, Alkylation, Sulfonylation, Diazotization | Amides, Secondary/Tertiary Amines, Sulfonamides, Fused heterocycles |
| Carboxylate Ester (-COOCH3) | Hydrolysis, Amidation, Reduction, Transesterification | Carboxylic Acids, Amides, Alcohols, Different Esters |
| Imidazole Ring | N-Alkylation, N-Arylation, Halogenation, Metal-catalyzed cross-coupling | Substituted Imidazoles |
These transformations enable the generation of a diverse array of molecules with potential therapeutic applications. The ability to systematically modify the structure allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties.
Research in Neurological Disorders
The imidazole core is a recurring motif in compounds investigated for the treatment of neurological disorders. researchgate.net Derivatives of imidazole have shown potential as multi-target-directed agents for neurodegenerative diseases such as Alzheimer's and Parkinson's. researchgate.net Research in this area is driven by the need for effective treatments that can halt or slow disease progression. mdpi.com
Alzheimer's Disease: Alzheimer's disease is characterized by the extracellular aggregation of amyloid-β peptides and the formation of intracellular neurofibrillary tangles. nih.gov Research is focused on identifying new molecular targets and developing compounds that can modulate these pathological processes. mdpi.com Imidazole-containing compounds are being explored for their potential to interact with targets relevant to Alzheimer's disease. researchgate.netmdpi.com For instance, certain imidazole-linked heterocycles have been investigated as modulators of imidazoline (B1206853) I2 receptors, which are considered relevant targets in Alzheimer's disease. mdpi.com In preclinical studies, an orally administered imidazole-containing compound demonstrated the ability to ameliorate cognitive impairment and reduce neuroinflammation markers in a mouse model of Alzheimer's disease. mdpi.com
Parkinson's Disease: Parkinson's disease is associated with the depletion of dopamine (B1211576) and other neurotransmitters. nih.gov The development of effective treatments remains a significant challenge. researchgate.net Recent studies have investigated the antiparkinsonian activity of new ligands for the glutamate (B1630785) NMDA receptor complex, including 1,2-substituted imidazole-4,5-dicarboxylic acids. rrpharmacology.ru In an experimental model of catalepsy in rats, which mimics some symptoms of Parkinson's disease, certain imidazole-dicarboxylic acid derivatives were shown to reduce the severity of catalepsy, suggesting an effect on dopaminergic neurotransmission. rrpharmacology.ru These findings indicate that such compounds are promising candidates for further development as potential therapies for neurodegenerative diseases. rrpharmacology.ru
The table below summarizes research findings on imidazole derivatives in the context of neurological disorders.
| Neurological Disorder | Research Focus | Key Findings |
| Alzheimer's Disease | Modulation of imidazoline I2 receptors | An imidazole-linked heterocycle ameliorated cognitive impairment and reduced neuroinflammation in a mouse model. mdpi.com |
| Parkinson's Disease | Ligands for the glutamate NMDA receptor complex | Imidazole-dicarboxylic acid derivatives exhibited antiparkinsonian activity in a rat model of catalepsy. rrpharmacology.ru |
While research into the specific therapeutic applications of this compound is ongoing, the broader class of imidazole-containing compounds shows significant promise in the field of neuropharmacology.
Applications in Material Science and Other Chemical Research Fields
Integration into Metal-Organic Frameworks (MOFs) and Porous Materials Research
The imidazole (B134444) moiety is a well-established component in the design of ligands for Metal-Organic Frameworks (MOFs). The nitrogen atoms in the imidazole ring serve as excellent coordination sites for metal ions, facilitating the assembly of porous, crystalline structures. Methyl 2-amino-1H-imidazole-5-carboxylate offers multiple coordination points—the imidazole ring nitrogens, the exocyclic amino group, and the carboxylate oxygen atoms—making it a promising candidate for constructing novel MOFs with tailored properties.
The presence of the amino group can be used to functionalize the internal pores of the MOF, providing sites for post-synthetic modification or enhancing the material's affinity for specific guest molecules, such as carbon dioxide. The carboxylate group acts as a classic linker component, bridging metal centers to form the extended framework. Researchers hypothesize that the combination of these functional groups on a single ligand could lead to MOFs with complex topologies and enhanced functional capabilities, such as for gas storage, separation, or catalysis.
| Functional Group | Role in MOF Construction | Potential Contribution |
|---|---|---|
| Imidazole Ring Nitrogens | Primary coordination sites for metal ions | Formation of stable framework structure |
| Carboxylate Group (-COOCH₃) | Bridging linker between metal centers | Controls dimensionality and topology of the MOF |
| Amino Group (-NH₂) | Pore functionalization; secondary coordination site | Enhances gas sorption selectivity; allows for post-synthetic modification |
Investigation in Proton Conduction Mechanisms
Imidazole and its derivatives are of significant interest for their ability to facilitate proton conduction, a key process in technologies like proton exchange membrane fuel cells (PEMFCs). The proton conduction in these systems often occurs through a Grotthuss-type mechanism, where protons "hop" along a hydrogen-bonded network. The imidazole ring can act as both a proton donor and acceptor, making it an effective mediator for proton transport.
This compound possesses multiple sites capable of participating in hydrogen bonding: the N-H protons of the imidazole ring, the lone pairs on the ring nitrogens, and the primary amino group. This structure could enable the formation of extensive hydrogen-bonded chains, creating pathways for efficient proton conduction. The carboxylate group could further contribute to the proton-conducting network. Research in this area focuses on incorporating such molecules into solid-state materials to develop anhydrous or low-humidity proton conductors that can operate at elevated temperatures.
| Structural Feature | Role in Proton Conduction | Mechanism of Contribution |
|---|---|---|
| Imidazole Ring N-H | Proton donor | Participates in hydrogen-bond chain formation |
| Imidazole Ring N | Proton acceptor | Facilitates proton hopping (Grotthuss mechanism) |
| Amino Group (-NH₂) | Proton donor/acceptor | Extends the hydrogen-bond network |
Use as Intermediates in Agrochemical Research
The imidazole ring is a core scaffold in many commercially successful agrochemicals, particularly in the azole class of fungicides. nih.govucr.edu These fungicides typically act by inhibiting the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. mdpi.com The structural versatility of the imidazole ring allows for the synthesis of a wide range of derivatives with potent biological activity.
This compound serves as a valuable intermediate in the synthesis of new agrochemical candidates. The primary amino group is a key reactive handle that can be readily converted into other functional groups, such as amides or ureas. For instance, reacting the amino group with various acyl chlorides can generate a library of imidazole carboxamides. This class of compounds is known in agrochemical research for producing fungicides that target the succinate (B1194679) dehydrogenase (SDH) enzyme in fungi. 3tentos.com.brnih.gov The ester group can also be hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification to optimize activity, selectivity, and plant uptake. nih.gov
| Functional Group | Synthetic Transformation | Target Agrochemical Class |
|---|---|---|
| Amino Group (-NH₂) | Acylation, Sulfonylation | Imidazole Carboxamide Fungicides 3tentos.com.br |
| Carboxylate Group (-COOCH₃) | Hydrolysis to Carboxylic Acid, Amidation | Novel Fungicide/Herbicide Scaffolds google.com |
| Imidazole Core | N-Alkylation | Azole-type Fungicides acs.org |
Applications in Catalysis and Ligand Design for Catalytic Systems
The design of ligands is central to the development of homogeneous catalysis. N-heterocyclic compounds, including imidazoles, are widely used as ligands for transition metal catalysts due to the strong sigma-donating ability of their nitrogen atoms, which forms stable metal-ligand bonds. This compound is a multifunctional ligand candidate.
It can act as a bidentate ligand, coordinating to a metal center through one of the ring nitrogens and the exocyclic amino group, forming a stable five-membered chelate ring. This chelation effect can enhance the stability and catalytic activity of the resulting metal complex. The electronic properties of the ligand, and thus the activity of the catalyst, can be fine-tuned by modifying the carboxylate group or by substitution on the imidazole ring. This tunability makes the compound an attractive building block for creating libraries of ligands for screening in various catalytic reactions, such as cross-coupling, hydrogenation, or oxidation.
| Feature | Role in Ligand Design | Potential Catalytic Application |
|---|---|---|
| Imidazole Nitrogen & Amino Nitrogen | Bidentate chelation of metal ions | Stabilizing catalytic species in cross-coupling reactions |
| Ester Group | Site for modification to tune steric/electronic properties | Optimizing selectivity in asymmetric catalysis |
| Imidazole Ring | Strong σ-donating N-heterocyclic core | Anchoring active metal centers |
Development of Novel Polymer and Coating Materials
In polymer science, monomers with multiple reactive functional groups are essential for creating cross-linked or high-performance polymers. This compound possesses two distinct reactive sites suitable for polymerization: the primary amino group and the methyl ester group.
The primary amino group can undergo reactions typical of amines, such as condensation with carboxylic acids or acyl chlorides to form polyamides, or reaction with epoxides to form epoxy resins. The methyl ester group can participate in transesterification reactions to form polyesters. The ability to use either or both of these functional groups allows for the synthesis of a variety of linear, branched, or cross-linked polymers. Incorporating the rigid, thermally stable imidazole ring into the polymer backbone could impart desirable properties such as enhanced thermal stability, chemical resistance, and specific adhesive or conductive properties, making it a candidate for developing advanced polymers and functional coatings.
| Reactive Site | Polymerization Reaction | Resulting Polymer Type | Potential Properties |
|---|---|---|---|
| Amino Group (-NH₂) | Reaction with diacyl chlorides | Polyamide | High thermal stability, mechanical strength |
| Ester Group (-COOCH₃) | Transesterification with diols | Polyester | Chemical resistance, tunable flexibility |
| Both Amino and Ester Groups | Step-growth polymerization | Functional Polyamide-esters | Cross-linkable, good adhesion |
Future Research Directions and Unexplored Avenues
Elucidating Undiscovered Biological Activities and Mechanisms
The 2-aminoimidazole scaffold is a well-established pharmacophore present in numerous marine alkaloids and synthetic compounds with a broad spectrum of pharmacological activities. researchgate.net Derivatives have demonstrated antimicrobial, antibiofilm, anticancer, and antiviral properties. nih.govnih.govmdpi.commdpi.com However, the full biological potential of methyl 2-amino-1H-imidazole-5-carboxylate itself remains largely uncharted. Future research should systematically screen this compound and its derivatives against a diverse array of biological targets to uncover novel therapeutic applications.
A primary focus should be on identifying new molecular targets. While some imidazole (B134444) derivatives are known to inhibit kinases or disrupt bacterial biofilms, there are countless other enzymes, receptors, and signaling pathways that have not been investigated. nih.govnih.gov High-throughput screening campaigns against panels of cancer cell lines, pathogenic microbes, and viral strains could reveal unexpected activities. scialert.net
Once a biological activity is identified, elucidating the mechanism of action is paramount. This involves detailed molecular studies to identify the specific binding site and understand how the compound modulates the target's function. Techniques such as X-ray crystallography, NMR spectroscopy, and computational docking can provide atomic-level insights into the compound-target interactions.
Table 1: Potential New Biological Targets for Screening
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Enzymes | Protein Methyltransferases, Histone Deacetylases (HDACs), Secretases | Oncology, Epigenetics, Neurodegenerative Diseases |
| Receptors | G-Protein Coupled Receptors (GPCRs), Nuclear Receptors | Metabolic Disorders, Inflammation, Oncology |
| Ion Channels | Voltage-gated sodium channels, Potassium channels | Neuropathic Pain, Cardiovascular Diseases |
| Signaling Pathways | Wnt/β-catenin, Notch, Hedgehog | Developmental Disorders, Oncology |
| Microbial Targets | Quorum sensing systems, Efflux pumps, Glucosyltransferases | Infectious Diseases (Antibiotic Resistance) |
Advanced Synthetic Route Development for Enhanced Efficiency and Sustainability
The synthesis of substituted imidazoles is a mature field, with classical methods often involving the condensation of α-haloketones or similar precursors. nih.gov However, many of these traditional routes have limitations regarding substrate scope, regioselectivity, and environmental impact. rsc.org Future research must focus on developing advanced synthetic methodologies for this compound and its analogs that are more efficient, scalable, and sustainable.
Modern synthetic strategies offer promising alternatives. For instance, palladium-catalyzed carboamination reactions have been successfully used to construct 2-aminoimidazole rings, allowing for the rapid generation of diverse derivatives. nih.gov Other areas for exploration include:
Flow Chemistry: Continuous flow synthesis can offer improved safety, efficiency, and scalability compared to batch processing.
Biocatalysis: Employing enzymes to catalyze key steps can lead to highly selective transformations under mild, environmentally benign conditions.
Green Chemistry Principles: The development of synthetic routes that utilize greener solvents, reduce waste generation, and employ catalysts instead of stoichiometric reagents is crucial for sustainable chemical manufacturing. rsc.orgrsc.org
Novel Cyclization Strategies: Investigating new bond-forming strategies, such as [3+2] cycloadditions or denitrogenative transformations of triazoles, can provide access to novel imidazole scaffolds. rsc.orgmdpi.com
The goal is to create a synthetic toolbox that allows for the facile, cost-effective, and environmentally responsible production of a wide range of derivatives for further study.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for Optimized Derivatives
To translate a hit compound into a viable therapeutic lead, systematic optimization through Structure-Activity Relationship (SAR) studies is essential. For this compound, this involves the synthesis and evaluation of a library of analogs where specific parts of the molecule are systematically modified. Key positions for modification include the N-1 position of the imidazole ring, the C-2 amino group, and the C-5 methyl carboxylate moiety. nih.gov
SAR studies aim to identify which structural features are critical for biological activity. mdpi.comnih.gov For example, converting the methyl ester to various amides, acids, or bioisosteres like oxadiazoles (B1248032) could significantly impact target binding and potency. nih.gov Simultaneously, Structure-Property Relationship (SPR) studies are needed to optimize the compound's physicochemical properties, such as solubility, metabolic stability, and cell permeability, which are critical for in vivo efficacy.
Table 2: Hypothetical SAR/SPR Study Outline
| Modification Site | R-Group Variation | Desired Outcome (SAR) | Desired Outcome (SPR) |
|---|---|---|---|
| C-2 Amino Group | Alkylation, Acylation, Arylation | Modulate hydrogen bonding capacity, explore new binding pockets | Improve membrane permeability, alter metabolic profile |
| N-1 Position | Alkyl chains, Aryl groups, Heterocycles | Introduce new interactions with target, enhance selectivity | Tune lipophilicity, improve solubility |
| C-5 Ester Group | Hydrolysis to acid, conversion to amides, tetrazoles | Alter charge and hydrogen bonding potential | Enhance aqueous solubility, increase metabolic stability |
| Imidazole Core | Substitution at C-4 position | Probe for additional binding interactions | Fine-tune electronic properties and pKa |
Integration with Advanced High-Throughput Screening Methodologies
The discovery of novel biological activities for this compound derivatives can be greatly accelerated by leveraging advanced high-throughput screening (HTS) technologies. bmglabtech.com HTS allows for the rapid testing of thousands to millions of compounds against a specific biological target. bmglabtech.com
Future efforts should focus on designing and validating robust HTS assays tailored to specific target classes. These can include:
Biochemical Assays: Cell-free assays that measure the activity of purified enzymes or the binding affinity to receptors. nih.gov
Cell-Based Assays: Assays that measure a compound's effect on a specific cellular process, such as cell viability, gene expression, or signal transduction, in a more physiologically relevant context. nih.gov
The choice of detection technology is critical, with fluorescence and luminescence-based readouts being common due to their sensitivity and amenability to miniaturization. nih.govnih.gov It is also important to incorporate secondary and counter-screens to eliminate false positives caused by assay interference. researchgate.net Integrating HTS with computational methods, such as virtual screening and predictive modeling, can further streamline the hit identification process by prioritizing compounds for synthesis and testing.
Exploration of Novel Applications Beyond Current Scope
While the primary focus for many imidazole derivatives has been in medicinal chemistry, the unique structural and electronic properties of the 2-aminoimidazole scaffold suggest potential applications in other fields. researchgate.netrsc.org Future research should explore these non-pharmaceutical avenues for this compound and its derivatives.
Potential areas of exploration include:
Materials Science: The imidazole ring is a common ligand in coordination chemistry. Derivatives could be used to synthesize novel coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic, photoluminescent, or gas-storage properties. researchgate.net
Agrochemicals: The imidazole core is present in various fungicides and herbicides. rsc.org Screening derivative libraries for activity against plant pathogens or weeds could lead to the development of new crop protection agents.
Chemical Biology: Specifically designed derivatives could serve as chemical probes to study biological processes. For example, a fluorescently tagged analog could be used to visualize its subcellular localization and interaction with target proteins.
By expanding the scope of research beyond traditional drug discovery, new and valuable applications for this versatile chemical scaffold may be uncovered.
Q & A
Q. What are the common synthetic routes for methyl 2-amino-1H-imidazole-5-carboxylate?
The synthesis typically involves cyclization of precursors such as 2-aminoimidazole derivatives with methyl chloroformate under basic conditions. A nucleophilic substitution reaction is employed, where the amino group reacts with the carbonyl electrophile. Purification methods like recrystallization or chromatography are critical to achieving high yields (>70%) and purity (>95%) . For example, highlights the use of continuous flow reactors for industrial-scale optimization, though lab-scale synthesis often relies on batch processes with controlled pH (8–10) and temperature (0–25°C).
Q. How is this compound characterized structurally?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl ester at δ ~3.8 ppm, amino protons at δ ~5.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) align with the molecular formula C₆H₇N₃O₂ (m/z 153.06) .
Q. What biological activities are associated with this compound?
this compound is a precursor for bioactive molecules. Studies suggest its derivatives exhibit antimicrobial and anticancer properties. For instance, notes that ethyl analogs with fluorophenyl substitutions show inhibitory activity against kinase enzymes (IC₅₀ ~0.5–5 µM) . However, unmodified forms primarily serve as intermediates rather than direct therapeutic agents.
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products?
Contradictions in yield data (e.g., 60–95% in vs. 70–85% in ) suggest sensitivity to reaction conditions. Methodological improvements include:
- Temperature Control : Lower temperatures (0–10°C) reduce thiol oxidation byproducts .
- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the amino group .
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction kinetics in biphasic systems .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., variable IC₅₀ values) may arise from impurities or assay conditions. Researchers should:
- Validate Purity : Re-analyze compounds via HPLC and compare with literature retention times .
- Standardize Assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 vs. HeLa) and control for solvent effects (DMSO ≤0.1%) .
- Perform SAR Studies : Modify substituents (e.g., replacing methyl ester with ethyl or benzyl groups) to isolate activity trends .
Q. What computational methods support the design of novel derivatives?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide substitutions at the 2-amino or 5-carboxylate positions. Molecular docking (e.g., AutoDock Vina) identifies potential targets, such as bacterial dihydrofolate reductase (binding energy ≤-8 kcal/mol) .
Q. How does the compound’s stability impact long-term storage?
warns that ester hydrolysis can occur under humid conditions, forming carboxylic acid derivatives. Stability protocols include:
- Storage : Argon-atmosphere vials at -20°C.
- Stability Monitoring : Periodic HPLC checks every 6 months .
- Lyophilization : For aqueous stock solutions, freeze-drying retains integrity for >12 months .
Methodological Tables
| Reaction Optimization Parameters | Impact on Yield |
|---|---|
| Temperature (0–10°C) | Reduces oxidation |
| Solvent (DMF vs. THF) | +15% yield in DMF |
| Catalyst (TBA-Br) | Accelerates by 2x |
| Common Analytical Signatures | Key Peaks |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 3.8 (s, COOCH₃) |
| ESI-MS | m/z 153.06 [M+H]⁺ |
| IR (KBr) | 1680 cm⁻¹ (C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
